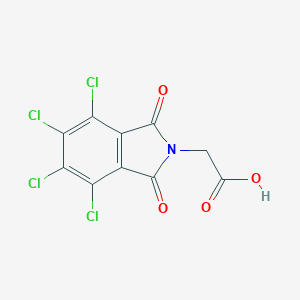

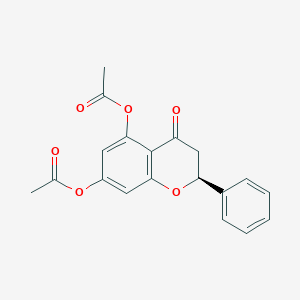

(S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate

説明

Diacetate compounds are generally derived from acetic acid and are used in a variety of applications, including as solvents, plasticizers, and chemical intermediates . They are often involved in reactions with other substances to form new compounds .

Synthesis Analysis

The synthesis of diacetate compounds often involves the reaction of the parent compound with acetic anhydride . For example, cellulose diacetate can be synthesized from pure cellulose obtained from waste materials through a heterogeneous acetylation reaction with acetic anhydride .

Molecular Structure Analysis

The molecular structure of diacetate compounds typically includes two acetyl groups attached to the parent molecule . The exact structure can vary depending on the parent compound and the specific locations of the acetyl groups .

Chemical Reactions Analysis

Diacetate compounds can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form the parent compound and acetic acid . They can also react with other substances to form new compounds .

Physical And Chemical Properties Analysis

Diacetate compounds typically have properties such as being resistant to dilute alkalis and dry-cleaning solvents, degrading in acids and concentrated alkalis, and being soluble in acetone, alcohol, phenol, and chloroform .

科学的研究の応用

1. Cellulose Diacetate Aerogels

- Application Summary: Cellulose diacetate aerogels (CDAAs) are being researched for their potential applications due to their low drying shrinkage, exceptional thermal insulation, and superior mechanical strength .

- Methods of Application: The low drying shrinkage of CDAAs is attributed to their relative strong networking skeletons, which are greatly formed by tert-butanol solvent exchange in exerting the interaction of reducing the surface tension force .

- Results or Outcomes: The as-prepared CDAAs possess an abundant three-dimensional networking structure whose pore size is concentrated in the diameter range of 50 nm. This is beneficial for improving the thermal insulation performance (thermal conductivity of 0.021 W m −1 K −1 at ambient environmental and pressure conditions). The optimal compressive stresses of CDAAs at 3% and 5% strain are 0.22 and 0.27 MPa respectively, indicating a mechanically well robustness .

2. Sustainable Synthesis Approach for Cellulose Acetate

- Application Summary: A more sustainable synthesis approach for cellulose acetate using the DBU/CO2 switchable solvent system is being explored .

- Methods of Application: This process involves an efficient homogeneous cellulose acetylation process without the need of any additional catalyst or activation step using the DBU/CO2 switchable solvent system. Vinyl acetate was used as a more benign acetylation agent under mild conditions and straightforward recyclability of all employed components was demonstrated with high recycling ratios (87.0–98.9%) .

- Results or Outcomes: Less cellulose backbone degradation compared to a cellulose acetate sample synthesized by the Acetic Acid Process from the same cellulose source was shown by size exclusion chromatography ( Mn = 35 kDa vs. 12 kDa), which resulted in improved mechanical properties of solvent casted foils .

3. Flexible Distributed Feedback Lasers

- Application Summary: Distributed feedback (DFB) lasers, which are highly luminescent and flexible, have found applications in various fields .

- Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not specified in the source .

4. Cellulose Diacetate Aerogels

- Application Summary: Cellulose diacetate aerogels (CDAAs) are being researched for their potential applications due to their low drying shrinkage, exceptional thermal insulation, and superior mechanical strength .

- Methods of Application: The low drying shrinkage of CDAAs is attributed to their relative strong networking skeletons, which are greatly formed by tert-butanol solvent exchange in exerting the interaction of reducing the surface tension force .

- Results or Outcomes: The as-prepared CDAAs possess an abundant three-dimensional networking structure whose pore size is concentrated in the diameter range of 50 nm. This is beneficial for improving the thermal insulation performance (thermal conductivity of 0.021 W m −1 K −1 at ambient environmental and pressure conditions). The optimal compressive stresses of CDAAs at 3% and 5% strain are 0.22 and 0.27 MPa respectively, indicating a mechanically well robustness .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

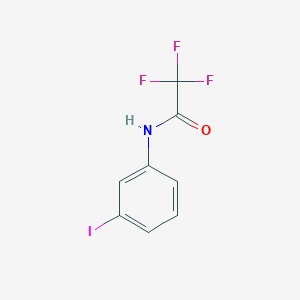

[(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOMNXCYSIYMOX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424911 | |

| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |

CAS RN |

111441-88-4 | |

| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。